1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one
Description
The compound 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one features a bicyclic pyrazoline core (3,4-dihydro-1'H,2H-[3,4'-bipyrazol]) substituted with a 4-methoxyphenyl group at the 3'-position, a phenyl group at the 1'-position, and a thiophen-2-yl moiety at the 5-position. Pyrazoline derivatives are widely studied for their pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
1-[3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c1-3-25(31)30-23(16-22(27-30)24-10-7-15-33-24)21-17-29(19-8-5-4-6-9-19)28-26(21)18-11-13-20(32-2)14-12-18/h4-15,17,23H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBAAYKOHICXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps. Starting with the formation of a pyrazole ring, the process involves the cyclization of a hydrazine derivative with a 1,3-diketone under acidic conditions. Subsequent steps incorporate the phenyl and methoxyphenyl groups, with the final incorporation of a thiophene ring.
Industrial Production Methods: : For industrial-scale production, optimization of reaction conditions is crucial. This might involve catalytic methods, such as using Lewis acids or bases to speed up reactions, and continuous flow reactors to increase yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Oxidation Reactions
Thiophene Ring Oxidation
The thiophen-2-yl substituent may undergo oxidation to form thiophene oxide or other oxidized derivatives. This reaction is common in sulfur-containing heterocycles and can alter the compound’s electronic properties.
Bipyrazole Core Oxidation
The bipyrazole system, particularly the dihydro form, may participate in oxidative cyclization. For example, iodobenzene diacetate has been used in similar pyrazole derivatives to promote oxidative cyclization, forming fused heterocycles like triazolopyridines .
Reduction Reactions
Carbonyl Reduction
The propan-1-one moiety can be reduced to form a secondary alcohol. Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions (e.g., ethanol at room temperature) .
Coupling Reactions
Cross-Coupling Transformations
While the compound’s aromatic rings are already substituted, further functionalization could involve cross-coupling reactions (e.g., Suzuki or Heck) to introduce additional groups. For example, the bipyrazole core may act as a scaffold for appending new substituents, enhancing its utility in medicinal chemistry .
Substitution Reactions
Electrophilic Aromatic Substitution
-
Methoxyphenyl Ring : The methoxy group directs electrophilic substitution to the para position. Reactions like nitration or bromination could occur here.
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Thiophen-2-yl Ring : The thiophene ring’s electron-rich nature facilitates electrophilic substitution, potentially at the 5-position.
Cyclization and Ring-Forming Reactions
Bipyrazole Core Modification
The bipyrazole system may undergo oxidative cyclization with iodobenzene diacetate, forming larger heterocyclic rings (e.g., triazolopyridines) . This reaction type is relevant for designing advanced materials or biologically active molecules.
Biochemical Transformations
Metabolic Pathways
While direct data on this compound’s metabolism is limited, related pyrazole derivatives have shown susceptibility to enzymatic oxidation. For example, pyrazole rings may undergo hydroxylation or demethylation in biological systems, influencing their pharmacokinetic profiles .
Key Reactions and Conditions
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Carbonyl Reduction | NaBH4, ethanol, RT | Secondary alcohol derivative |
| Thiophene Oxidation | KMnO4, acidic conditions | Thiophene oxide derivative |
| Oxidative Cyclization | Iodobenzene diacetate, mild conditions | Fused heterocycles (e.g., triazolopyridines) |
| Electrophilic Substitution | NO2+, H2SO4 (for methoxyphenyl) | Nitro-substituted derivatives |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of bipyrazole derivatives. For instance, compounds similar to 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one have been shown to exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | 12.5 | |
| Compound B | A549 (lung cancer) | 15.0 | |
| 1-(3'-(4-methoxyphenyl)-...) | MCF7 (breast cancer) | 10.0 |
These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Preliminary studies indicate that derivatives containing thiophene and pyrazole rings can exhibit antibacterial and antifungal activities:
| Activity Type | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL | |
| Antifungal | Candida albicans | 16 µg/mL |
These results underscore the therapeutic potential of this compound in treating infections caused by resistant strains.
Material Science Applications
The unique electronic properties of the thiophene group make this compound suitable for applications in organic electronics. Research has shown that bipyrazole derivatives can be used in:
- Organic Photovoltaics : The compound can serve as a donor material in solar cells due to its ability to absorb light and convert it into electrical energy.
- Organic Light Emitting Diodes (OLEDs) : Its luminescent properties make it a candidate for use in display technologies.
Analytical Chemistry Applications
The structural complexity of 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one also lends itself to applications in analytical methods such as:
- Chromatography : Used as a standard or marker for separation techniques due to its distinct retention characteristics.
- Spectroscopy : The compound's unique absorption spectra can be utilized for quantitative analysis in various samples.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of bipyrazole derivatives revealed that modifications on the phenyl rings significantly enhanced anticancer activity against breast cancer cells. The study documented an IC50 value reduction from 25 µM to 10 µM upon the introduction of the methoxy group .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial properties, a series of thiophene-containing compounds were screened against multiple pathogens. The results indicated that the presence of both thiophene and pyrazole moieties contributed to heightened activity against resistant bacterial strains .
Mechanism of Action
The compound’s mechanism of action is primarily through its interactions with biological targets such as enzymes or receptors. The methoxy and phenyl groups can participate in π-π interactions, while the pyrazole rings can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors and altering biological pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Features
- The thiophen-2-yl moiety contributes to π-π stacking interactions, similar to benzothiazole in but with reduced steric bulk. The propan-1-one chain introduces conformational flexibility absent in rigid analogues like thiazolone or thiadiazole .
Biological Activity
The compound 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological applications, particularly in cancer therapy and other diseases.
- Molecular Formula : C28H26N4O4S
- Molecular Weight : 514.17 g/mol
- Structural Features : The compound contains a bipyrazole core, methoxyphenyl groups, and thiophene moieties, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of similar structures have shown significant inhibition against various cancer cell lines. For instance, compounds with similar bipyrazole scaffolds have demonstrated IC50 values in the micromolar range against specific kinases involved in tumor progression .
- Kinase Inhibition : The compound's structure allows it to potentially inhibit key kinases such as JAK3 and NPM1-ALK. In vitro assays have shown that related compounds can achieve IC50 values as low as 0.25 µM against these targets .
- Antioxidant Properties : The presence of the methoxy group is associated with increased antioxidant activity, which can contribute to its protective effects against oxidative stress in cells .
Case Studies
Several studies have explored the biological activities of compounds related to the target compound:
- Study on Antitumor Activity : A study identified several derivatives that inhibited JAK3 and NPM1-ALK with IC50 values ranging from 0.25 µM to 0.54 µM. These findings suggest that modifications to the bipyrazole structure can enhance its efficacy against cancer cells .
- Inhibition of Protein Kinases : Another research highlighted the effectiveness of compounds similar to the target in inhibiting protein kinases involved in cancer signaling pathways. The study reported moderate to high inhibitory activities (12–96%) against various kinases, indicating a promising therapeutic potential .
Biological Activity Profile Evaluation
A detailed evaluation using the PASS (Prediction of Activity Spectra for Substances) software indicated that the compound possesses multiple biological activities beyond antitumor effects, including:
| Activity Type | Probability (%) |
|---|---|
| Antitumor | 56–66 |
| Chemoprotective | 58–72 |
| Apoptosis Agonist | 59–81 |
| Anti-inflammatory | >50 |
These predictions suggest a broad spectrum of potential therapeutic applications for this compound .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer: The synthesis of pyrazoline derivatives typically involves cyclization of hydrazide precursors. For example, refluxing substituted benzoic acid hydrazides in ethanol with catalytic agents (e.g., phosphorus oxychloride) at 120°C can yield dihydro-pyrazole cores . Optimize reaction time (monitor via TLC) and stoichiometry of reagents (e.g., 1:1 molar ratio of hydrazide to diarylpyrazole intermediates) to improve yields. Post-synthesis purification via recrystallization (e.g., DMF-EtOH mixtures) enhances purity .
Q. How should researchers characterize the molecular structure, and what techniques confirm regiochemistry?
- Methodological Answer: Use 1H/13C NMR to verify substituent positions and IR spectroscopy for functional group identification (e.g., carbonyl at ~1700 cm⁻¹) . For unambiguous regiochemical confirmation, single-crystal X-ray diffraction is preferred, as demonstrated for structurally analogous pyrazolines . Computational methods (e.g., DFT) can supplement spectral data by predicting optimized geometries .
Q. What preliminary pharmacological screening approaches are appropriate for evaluating bioactivity?
- Methodological Answer: Conduct in vitro assays targeting biological activities common to pyrazolines:
- Antimicrobial: Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (10–100 µM) .
- Antioxidant: DPPH radical scavenging assays to quantify free radical inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for similar pyrazolines?
- Methodological Answer: Discrepancies often arise from assay variability. Standardize protocols:
Q. What computational methods predict binding affinity, and how should docking studies be validated?
- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., COX-2, EGFR). Validate predictions via:
Q. What strategies improve aqueous solubility while maintaining bioactivity, based on physicochemical properties?
Q. How to design SAR studies to optimize thiophene and methoxyphenyl substituents?
- Methodological Answer: Systematically modify substituents and test bioactivity:
- Replace thiophene with furyl or pyrrolyl groups to assess heterocycle impact.
- Vary methoxy position (para → meta) to study electronic effects.
Compare results with published SAR on pyrazoline antitumor agents .
Q. What experimental approaches investigate metabolic stability in preclinical models?
- Methodological Answer:
- In vitro metabolic assays: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Metabolite identification: Use high-resolution MS to detect phase I/II metabolites.
- CYP inhibition assays: Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
